1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
CAS No.: 144219-82-9
Cat. No.: VC21106818
Molecular Formula: C8H8F3NO
Molecular Weight: 191.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144219-82-9 |
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Molecular Formula | C8H8F3NO |
Molecular Weight | 191.15 g/mol |
IUPAC Name | 1-(1-ethylpyrrol-3-yl)-2,2,2-trifluoroethanone |
Standard InChI | InChI=1S/C8H8F3NO/c1-2-12-4-3-6(5-12)7(13)8(9,10)11/h3-5H,2H2,1H3 |
Standard InChI Key | VPINPDQDZYKVFZ-UHFFFAOYSA-N |
SMILES | CCN1C=CC(=C1)C(=O)C(F)(F)F |
Canonical SMILES | CCN1C=CC(=C1)C(=O)C(F)(F)F |
Introduction
1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a trifluoromethyl ketone derivative containing a pyrrole ring substituted with an ethyl group at the nitrogen atom. The trifluoromethyl group imparts unique physicochemical properties to the molecule, such as increased lipophilicity and metabolic stability, making it an interesting target for research in medicinal chemistry and material sciences.
Synthesis Pathways
The synthesis of 1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone typically involves:
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Starting Materials:
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Ethyl-substituted pyrrole derivatives.
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Trifluoroacetic acid or trifluoroacetyl chloride as sources of the trifluoromethyl ketone group.
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Reaction Steps:
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Electrophilic acylation of the pyrrole ring using trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
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Purification via recrystallization or chromatography to isolate the desired product.
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This straightforward approach ensures high yield and purity while maintaining the integrity of sensitive functional groups.
Medicinal Chemistry
Trifluoromethyl ketones are known inhibitors of serine proteases and other enzymes due to their ability to mimic transition states during enzymatic reactions. The pyrrole ring further enhances binding affinity by offering π-stacking interactions with aromatic residues in enzyme active sites.
Potential Applications:
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Antiviral Agents: Modifications of this compound could target viral proteases.
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Anti-inflammatory Drugs: Trifluoromethyl ketones have been explored for cyclooxygenase inhibition.
Material Science
The electron-withdrawing nature of the trifluoromethyl group can improve thermal and chemical stability, making derivatives of this compound suitable for advanced polymer materials or coatings.
Safety Considerations
While specific toxicological data for this compound may not be available, general precautions for handling trifluoromethyl ketones include:
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Use in a well-ventilated fume hood.
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Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE).
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